molecular formula C8H15NO2 B13198044 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one

Cat. No.: B13198044
M. Wt: 157.21 g/mol
InChI Key: GLIJILMUSSTWGT-UHFFFAOYSA-N
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Description

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one is a chemical compound with a unique structure that includes an oxolane ring substituted with an amino group and a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one typically involves the reaction of 4-aminooxolane with 2-methylpropan-1-one under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane compounds .

Scientific Research Applications

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

  • 1-(4-Hydroxyoxolan-3-yl)-2-methylpropan-1-one
  • 1-(4-Methyloxolan-3-yl)-2-methylpropan-1-one
  • 1-(4-Chlorooxolan-3-yl)-2-methylpropan-1-one

Uniqueness: 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-aminooxolan-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C8H15NO2/c1-5(2)8(10)6-3-11-4-7(6)9/h5-7H,3-4,9H2,1-2H3

InChI Key

GLIJILMUSSTWGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1COCC1N

Origin of Product

United States

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